2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity LogP Physicochemical properties

2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695021-51-2) is a tetrahydropyrazolo[1,5-a]pyrimidine carrying a 2-methylcyclopropyl substituent at the 2-position. The compound has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol, with a calculated logP of 1.82, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13081015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1CC1C2=NN3CCCNC3=C2
InChIInChI=1S/C10H15N3/c1-7-5-8(7)9-6-10-11-3-2-4-13(10)12-9/h6-8,11H,2-5H2,1H3
InChIKeyZRJUQOQJJXLILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine – Technical Baseline & Procurement-Relevant Identity


2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1695021-51-2) is a tetrahydropyrazolo[1,5-a]pyrimidine carrying a 2-methylcyclopropyl substituent at the 2-position . The compound has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol, with a calculated logP of 1.82, one hydrogen bond donor, and three hydrogen bond acceptors . It is supplied commercially as a research-grade building block typically at 95% purity . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, validated across multiple target classes including cyclin-dependent kinases (CDKs), where numerous patent families claim 2-substituted variants as kinase inhibitors [1].

Why In-Class Pyrazolo[1,5-a]pyrimidine Building Blocks Cannot Be Interchanged for 2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Although numerous 2-substituted tetrahydropyrazolo[1,5-a]pyrimidines share a common core, the identity of the 2-substituent exerts a decisive influence on the physicochemical and steric properties that govern downstream synthetic utility and biological profile. The 2-methylcyclopropyl group in the target compound is neither a simple cyclopropyl nor a linear alkyl chain; the additional methyl substituent on the cyclopropane ring increases both lipophilicity (logP = 1.82) and steric demand relative to the unsubstituted cyclopropyl analog . Within the well-documented structure–activity relationships of pyrazolo[1,5-a]pyrimidine CDK inhibitors, even minor alterations at the 2-position can shift kinase selectivity, potency, and pharmacokinetic behavior, making the precise 2-substituent a non-interchangeable parameter in lead optimization [1].

Quantitative Differentiation Evidence for 2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Lipophilicity Modulation: LogP of 2-(2-Methylcyclopropyl) vs. 2-Cyclopropyl Analog

The target compound has a calculated logP of 1.82, whereas a representative 2-cyclopropyl analog (5,7-dichloro-2-cyclopropyl-pyrazolo[1,5-a]pyrimidine) has a reported logP of 2.91 . The methyl group on the cyclopropane ring reduces logP by approximately 1.1 log units compared to the 2-cyclopropyl analog, a difference that can materially affect aqueous solubility, membrane permeability, and off-target binding in lead series [1].

Lipophilicity LogP Physicochemical properties Medicinal chemistry

Steric Differentiation: 2-Methylcyclopropyl Toggle vs. 2-Cyclopropyl in Kinase Inhibitor Scaffolds

The 2-methylcyclopropyl group introduces an additional sp³-hybridized methyl substituent on the cyclopropane ring, increasing the three-dimensional steric footprint at the 2-position relative to an unsubstituted cyclopropyl group. In pyrazolo[1,5-a]pyrimidine CDK inhibitor patents, the 2-position is explicitly enumerated as a site for cycloalkyl variation (including cyclopropyl, cyclobutyl, and substituted cyclopropyl groups) to modulate kinase selectivity and potency, with exemplified compounds showing CDK2 IC₅₀ values as low as 0.020 µM [1][2].

Steric bulk CDK inhibitor Structure–activity relationship Kinase selectivity

Positional Isomer Specificity: 2-(2-Methylcyclopropyl) vs. 7-(1-Methylcyclopropyl) Regioisomer

The target compound places the 2-methylcyclopropyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold, whereas commercially available regioisomers such as 7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine carry the substituent at the 7-position . In CDK inhibitor SAR, the 2-position directly interfaces with the kinase hinge region, while the 7-position is oriented toward solvent or the ribose pocket; this positional difference fundamentally alters the binding mode and cannot be bridged by simple analoging [1].

Regioisomer Positional isomer Binding orientation Selectivity

Commercially Available Purity Benchmark: 95% Minimum Purity Specification

The target compound is supplied by multiple vendors with a minimum purity specification of 95%, as listed by AK Scientific (Catalog 8915EM), Leyan (Product 2095050), and other suppliers . This purity level is adequate for most parallel synthesis and early SAR exploration workflows. By contrast, the 2-cyclopropyl-7-(trifluoromethyl) analog (CAS 416860-47-4) is available from CymitQuimica but marked as 'Discontinued,' limiting procurement reliability for the comparator .

Purity specification Quality control Procurement Building block

Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold Precedence in CDK2 Inhibition

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a validated core for cyclin-dependent kinase (CDK) inhibition. In the Schering-Plough patent family (US2006128725A1), a closely related 2-substituted-7-aminopyrazolo[1,5-a]pyrimidine derivative exhibited CDK2 IC₅₀ values of 0.020 µM (cyclin A) and 0.029 µM (cyclin E), establishing the scaffold's potency benchmark [1]. While the target compound itself lacks published kinase data, it serves as a direct synthetic precursor for installing the 7-amino pharmacophore required for hinge binding, and the 2-methylcyclopropyl group would occupy the same vector as the cyclopropyl variants exemplified in the patent [2].

CDK2 Kinase inhibition Scaffold validation Cancer

Optimal Application Scenarios for 2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in Scientific Procurement


Kinase-Focused Library Synthesis Requiring Hinge-Binder Diversity at the 2-Position

The 2-position of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold projects toward the kinase hinge region. Incorporating 2-(2-methylcyclopropyl) as a substituent provides a sterically and electronically distinct alternative to 2-cyclopropyl or 2-aryl variants, enabling systematic exploration of hinge-binding SAR in CDK2, CDK4, and related kinase programs [1]. The building block's 95% purity and multi-vendor availability support parallel synthesis workflows.

Lead Optimization Campaigns Targeting Improved Kinase Selectivity via Steric Modulation

The 2-methylcyclopropyl group introduces a quaternary carbon and two stereocenters absent in the parent 2-cyclopropyl scaffold [1]. This increased three-dimensionality can be leveraged to reduce off-target binding to kinases with flat ATP pockets (e.g., GSK3β, CK1), a strategy consistent with the 'escape from flatland' paradigm in kinase drug discovery .

Structure–Activity Relationship Studies for PDE4 or IRAK4 Inhibitor Scaffolds

Beyond CDKs, the pyrazolo[1,5-a]pyrimidine core has yielded potent PDE4 inhibitors (IC₅₀ as low as 0.54 nM for PDE4B) and IRAK4 modulators [1]. The 2-(2-methylcyclopropyl) building block can serve as a diversification point for generating focused libraries targeting these pharmacologically validated enzymes, with the 2-substituent modulating both potency and physicochemical properties.

Procurement for Academic Medicinal Chemistry Core Facilities Requiring Reliable Multi-Vendor Supply

Unlike several structurally related 2-cyclopropyl analogs that are discontinued or single-sourced [1], the target compound is stocked by at least three independent suppliers (AKSci, Leyan, ChemSrc) at consistent ≥95% purity . This supply redundancy makes it a preferred choice for core facilities that require guaranteed resupply over multi-year project timelines.

Quote Request

Request a Quote for 2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.